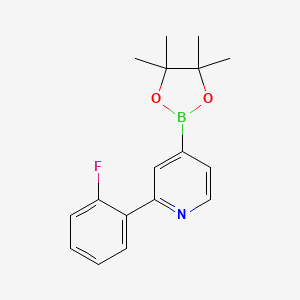
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, also known as 2-MIP-4-BP, is a novel boronic acid pinacol ester that has recently been developed as a versatile organic building block for organic synthesis. It is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. 2-MIP-4-BP has been found to be a very useful reagent for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. In these reactions, 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester acts as a nucleophile, attacking the electrophilic carbon of a substrate molecule, forming a new C-C bond.
Biochemical and Physiological Effects
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive compound and, as such, may have the potential to interact with biological molecules, such as proteins and enzymes, in ways that are not yet understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound that is easy to handle and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound and should be handled with care.
Direcciones Futuras
The development of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester as a versatile organic building block for organic synthesis has opened up a wide range of possibilities for future research. Potential future directions include the development of new reactions and applications for 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, the exploration of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, further research into the stability and storage of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester may lead to improved methods for its handling and storage.
Métodos De Síntesis
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-methylimidazole with 4-bromopyridine, which yields 2-(2-methylimidazol-1-yl)pyridine. The second step involves the reaction of 2-(2-methylimidazol-1-yl)pyridine with boronic acid pinacol ester, which yields 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-80°C.
Aplicaciones Científicas De Investigación
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of functionalized polymers and in the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGTTHHRBAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylimidazol-1-YL)pyridine-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














